molecular formula C13H14N4 B12891325 2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile

2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile

Cat. No.: B12891325
M. Wt: 226.28 g/mol
InChI Key: AOAPMWKPIGXJEZ-UHFFFAOYSA-N
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Description

2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile is a heterocyclic compound that features a pyrrole ring fused to a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl acetoacetate with hydrazine hydrate can yield the intermediate hydrazone, which can then be cyclized with a suitable nitrile to form the desired nicotinonitrile derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential use as an anticancer agent. The exact pathways and molecular targets can vary depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)nicotinonitrile is unique due to its specific substitution pattern on the nicotinonitrile core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for developing new drugs and materials .

Properties

Molecular Formula

C13H14N4

Molecular Weight

226.28 g/mol

IUPAC Name

2-amino-5-ethyl-6-methyl-4-(1H-pyrrol-2-yl)pyridine-3-carbonitrile

InChI

InChI=1S/C13H14N4/c1-3-9-8(2)17-13(15)10(7-14)12(9)11-5-4-6-16-11/h4-6,16H,3H2,1-2H3,(H2,15,17)

InChI Key

AOAPMWKPIGXJEZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(N=C(C(=C1C2=CC=CN2)C#N)N)C

Origin of Product

United States

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